GSK2879552 (dihydrochloride) is a selective inhibitor of lysine-specific demethylase 1, commonly referred to as LSD1. This compound is notable for its high potency, exhibiting an inhibition constant (IC50) of approximately 16 nM, which indicates its effectiveness in inhibiting the enzymatic activity of LSD1 with over a thousand-fold selectivity compared to related enzymes such as LSD2 and monoamine oxidases. GSK2879552 has been investigated for its potential therapeutic applications, particularly in cancer treatment and bone diseases characterized by excessive osteoclast activity.
GSK2879552 is classified as a small molecule inhibitor that targets epigenetic regulators, specifically histone demethylases. It is produced by GlaxoSmithKline and is part of a broader category of compounds that modulate epigenetic processes by inhibiting specific enzymes involved in histone modification. The compound's CAS number is 2102933-95-7, and it is available from various suppliers for research purposes.
The synthesis of GSK2879552 involves several key steps that can be analyzed through retrosynthetic methods. The compound can be deconstructed into three smaller subunits, each of which can be modified to yield the desired product. Various synthetic strategies have been explored, including the use of reductive amination techniques and metal-mediated coupling reactions. For instance, titanium(IV) isopropoxide has been employed in some synthetic routes to facilitate the formation of the amine structure integral to GSK2879552 .
The molecular formula for GSK2879552 is C14H20N2·2HCl, with a molecular weight of approximately 289.24 g/mol. Its structure features a piperidine ring connected to a phenylcyclopropyl moiety, which is crucial for its biological activity. The InChI key for GSK2879552 is PJFZOGMSPBHPNS-WICJZZOFSA-N, and its SMILES representation is C1(N[C@@H]2C[C@H]2[C@]3=CC=CC=C3)CCNCC1.Cl.Cl. This structural complexity contributes to its specificity as an LSD1 inhibitor .
GSK2879552 primarily functions by inhibiting the demethylation activity of LSD1 on histones and other substrates. The inhibition mechanism involves the formation of a stable adduct with the flavin adenine dinucleotide cofactor of LSD1, effectively blocking the enzyme's active site and preventing substrate access. This inhibition can lead to altered gene expression profiles associated with various cellular processes, including differentiation and proliferation in cancer cells .
The mechanism of action for GSK2879552 centers on its role as an LSD1 inhibitor. By binding to the active site of LSD1, it prevents the removal of methyl groups from lysine residues on histones, particularly H3K4 and H3K9. This action stabilizes the methylated state of these residues, leading to changes in chromatin structure and gene expression. Studies have shown that GSK2879552 can inhibit osteoclast differentiation in vitro, suggesting its potential utility in treating conditions like osteoporosis where excessive bone resorption occurs .
GSK2879552 exhibits several notable physical and chemical properties:
GSK2879552 has been investigated for various scientific applications:
GSK2879552 dihydrochloride functions as a mechanism-based irreversible inactivator of Lysine-Specific Histone Demethylase 1 through specific structural interactions with the enzyme's flavin adenine dinucleotide cofactor binding site. The compound contains a cyclopropylamine moiety that undergoes oxidation by flavin adenine dinucleotide, generating a highly reactive iminium intermediate. This electrophilic species forms a covalent adduct with the reduced flavin adenine dinucleotide cofactor within the catalytic pocket, permanently disabling demethylase activity [3] [6]. The structural orientation of the phenyl ring within the binding pocket facilitates van der Waals interactions with threonine 335 and threonine 810 residues, while hydrophobic substitutions enhance affinity with surrounding residues including tyrosine 761, valine 333, and histidine 564 [3]. This suicide inhibition mechanism distinguishes GSK2879552 dihydrochloride from reversible inhibitors by conferring prolonged suppression of Lysine-Specific Histone Demethylase 1 activity even after compound clearance.
Table 1: Biochemical Characteristics of GSK2879552 Dihydrochloride Binding
Parameter | Value | Measurement Context |
---|---|---|
Target Enzyme | Lysine-Specific Histone Demethylase 1 | Catalytic core |
Inhibition Mechanism | Irreversible covalent adduct formation | Flavin adenine dinucleotide binding site |
Key Structural Interaction | Cyclopropylamine-Flavin adenine dinucleotide conjugation | X-ray crystallography |
Binding Kinetics | Slow dissociation rate (Koff ≈ 0) | Enzyme activity recovery assays |
Structural Confirmation | High-resolution co-crystal structure | GSK2699537-Flavin adenine dinucleotide adduct |
Inhibition of Lysine-Specific Histone Demethylase 1 by GSK2879552 dihydrochloride fundamentally alters the epigenetic landscape by preventing the removal of methyl groups from mono- and di-methylated histone 3 lysine 4 residues. This results in genome-wide accumulation of activating histone marks at promoter and enhancer regions, particularly at myeloid-differentiation-associated genes in acute myeloid leukemia models [1]. The increased histone 3 lysine 4 mono- and di-methylation methylation functions as a transcriptional activation signal by recruiting chromatin remodeling complexes containing plant homeodomain finger readers, thereby initiating chromatin relaxation and facilitating transcription factor access to previously silenced genomic regions [6]. In small cell lung carcinoma, the resulting epigenetic reprogramming reverses the aberrant silencing of neuroendocrine differentiation programs, contributing to the anti-proliferative effects observed in sensitive cell lines [2]. The degree of histone 3 lysine 4 mono- and di-methylation accumulation follows dose-dependent kinetics, with significant increases detectable within 24 hours of compound exposure and maximal effects observed after sustained treatment [9].
Table 2: Histone Methylation Dynamics Following GSK2879552 Dihydrochloride Treatment
Cellular Context | Histone Modification Change | Functional Consequence | Timeframe |
---|---|---|---|
Acute Myeloid Leukemia | Global ↑ histone 3 lysine 4 mono- and di-methylation | Myeloid differentiation gene activation | 24-72 hours |
Small Cell Lung Carcinoma | Focal ↑ histone 3 lysine 4 mono- and di-methylation at enhancers | Neuroendocrine differentiation | 48-96 hours |
Osteoclast Precursors | Local histone 3 lysine 4 mono- and di-methylation accumulation | Suppression of nuclear factor of activated T cells 1 target genes | 3-5 days |
Hepatocellular Carcinoma | Reduced histone 3 lysine 9 methylation | Attenuated stemness properties | 7-14 days |
The epigenetic modifications induced by GSK2879552 dihydrochloride directly enable the reactivation of tumor-suppressor genes previously silenced in malignant cells. In acute myeloid leukemia, treatment results in specific upregulation of genes governing myeloid differentiation, including CD86, LY96, and retinoic acid response elements, without inducing genome-wide alterations in histone modifications [1] [4]. Quantitative reverse transcription polymerase chain reaction analyses demonstrate 5-15 fold increases in differentiation markers following exposure to nanomolar concentrations, an effect potentiated by combination with all-trans retinoic acid through synergistic enhancement of retinoic acid receptor alpha-mediated transcription [1] [3]. In small cell lung carcinoma, the compound activates a defined set of tumor suppressors identified by a DNA hypomethylation signature that predicts therapeutic response. Sensitive cell lines exhibit re-expression of key regulators including growth arrest and DNA damage-inducible genes, which correlates with the anti-proliferative efficacy observed both in vitro and in xenograft models [2]. Transcriptomic profiling reveals that GSK2879552 dihydrochloride preferentially affects genes involved in cell cycle regulation and replication machinery rather than indiscriminate gene activation.
Beyond its catalytic inhibition, GSK2879552 dihydrochloride induces structural perturbations in Lysine-Specific Histone Demethylase 1-containing repressor complexes, particularly the Co-Repressor for Element-1-Silencing Transcription factor complex and nucleosome remodeling deacetylase complex. The compound binding alters the conformation of the Tower domain, which protrudes from the amine oxidase domain and mediates critical protein-protein interactions [6]. Molecular dynamics simulations indicate that inhibitor binding reduces the structural flexibility of the Co-Repressor for Element-1-Silencing Transcription factor-Lysine-Specific Histone Demethylase 1 interface, impairing its function as a nucleosome-binding clamp [6]. This disruption prevents the complex from maintaining condensed chromatin states at target loci. In acute myeloid leukemia, destabilization of the Lysine-Specific Histone Demethylase 1-growth factor independence 1 transcription repressor interaction prevents the recruitment of histone deacetylases 1 and 2 to hematopoietic differentiation genes, resulting in increased histone acetylation that further promotes transcriptional activation [1] [8]. The dual epigenetic impact—simultaneously increasing both histone methylation and acetylation—creates a permissive chromatin environment that overcomes the differentiation block in malignant hematopoietic cells.
GSK2879552 dihydrochloride modulates the Wnt/β-catenin signaling cascade through both direct and indirect mechanisms, particularly in contexts of therapeutic resistance. In sorafenib-resistant hepatocellular carcinoma models, treatment downregulates pathway activity by reducing nuclear β-catenin accumulation and repressing transcription of Wnt target genes [4]. This occurs through Lysine-Specific Histone Demethylase 1-mediated epigenetic regulation of Wnt antagonists, where inhibition leads to promoter histone 3 lysine 4 mono- and di-methylation accumulation and subsequent re-expression of endogenous pathway inhibitors. Additionally, in osteoclast differentiation, GSK2879552 dihydrochloride suppresses receptor activator of nuclear factor kappa B ligand-induced nuclear factor of activated T cells 1 activation, a transcription factor partially regulated by β-catenin signaling [9]. The compound prevents the expression of osteoclast-specific genes (CTSK, MMP9, ACP5) and downregulates c-Src kinase, which integrates Wnt signaling with cytoskeletal reorganization during bone resorption. These findings position Lysine-Specific Histone Demethylase 1 as a critical modulator of developmental pathways frequently dysregulated in cancer and bone disorders.
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9